molecular formula C9HClF16O2 B1630955 9-Chlorohexadecafluorononanoic Acid CAS No. 865-79-2

9-Chlorohexadecafluorononanoic Acid

Cat. No.: B1630955
CAS No.: 865-79-2
M. Wt: 480.53 g/mol
InChI Key: QDGYPYFSHOUVLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Chlorohexadecafluorononanoic Acid can be synthesized through a series of fluorination and chlorination reactions. The process typically involves the following steps :

    Fluorination: The starting material, hexadecafluorononanol, undergoes a fluorination reaction to introduce fluorine atoms into the molecule.

    Chlorination: The fluorinated intermediate is then subjected to chlorination under basic conditions to replace a trifluoromethyl group with a chlorine atom.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination and chlorination processes. These reactions are carried out in specialized reactors designed to handle highly reactive fluorine and chlorine gases. The final product is purified through distillation and crystallization techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 9-Chlorohexadecafluorononanoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to its high stability.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used, although the conditions need to be carefully controlled due to the compound’s stability.

Major Products Formed:

    Substitution Reactions: The major products are derivatives of this compound with different functional groups replacing the chlorine atom.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.

Scientific Research Applications

Chemistry: 9-Chlorohexadecafluorononanoic Acid is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its high stability and reactivity make it a valuable tool for introducing fluorine atoms into organic molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems.

Industry: The compound is used in the production of coatings, plastics, and rubber materials due to its excellent oil, water, dust, and fire resistance properties. It is also employed as a surfactant, lubricant, and defoaming agent in various industrial processes .

Mechanism of Action

The mechanism of action of 9-Chlorohexadecafluorononanoic Acid involves its interaction with molecular targets through its fluorine and chlorine atoms. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their function and stability . The specific pathways and molecular targets depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

  • Perfluorooctanoic Acid (PFOA)
  • Perfluorononanoic Acid (PFNA)
  • Perfluorodecanoic Acid (PFDA)
  • Perfluoroundecanoic Acid (PFUnA)
  • Perfluorododecanoic Acid (PFDoDA)

Comparison: 9-Chlorohexadecafluorononanoic Acid is unique due to the presence of both fluorine and chlorine atoms in its structure. This combination imparts distinct properties such as higher thermal stability and resistance to chemical degradation compared to other perfluorinated acids . Additionally, the chlorine atom provides a site for further chemical modifications, enhancing its versatility in various applications .

Properties

IUPAC Name

9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HClF16O2/c10-9(25,26)8(23,24)7(21,22)6(19,20)5(17,18)4(15,16)3(13,14)2(11,12)1(27)28/h(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGYPYFSHOUVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HClF16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382104
Record name 9-Chloro-perfluorononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865-79-2
Record name 9-Chloro-perfluorononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Chlorohexadecafluorononanoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Chlorohexadecafluorononanoic Acid
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